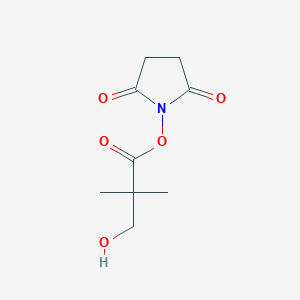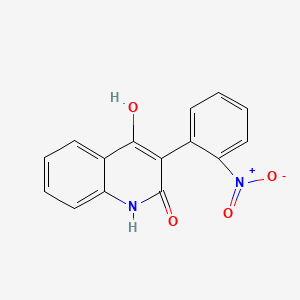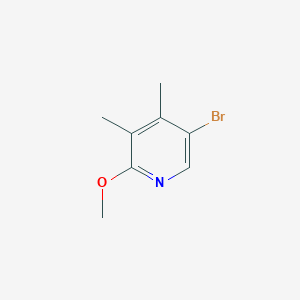![molecular formula C12H15ClN2O B11716648 [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is an organic compound with the molecular formula C12H15ClN2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Bromination: 2-Methoxynaphthalene is brominated using bromine in the presence of a catalyst to form 2-bromo-1-methoxynaphthalene.
Grignard Reaction: The brominated compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding methyl derivative.
Hydrazine Formation: The methyl derivative is then reacted with hydrazine hydrate to form [(2-Methoxynaphthalen-1-yl)methyl]hydrazine.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial bromination equipment.
Grignard reaction in large reactors: Ensuring efficient mixing and temperature control.
Hydrazine reaction: Conducted in large vessels with appropriate safety measures due to the reactivity of hydrazine.
Purification and crystallization: To obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Can be reduced to form hydrazine derivatives with different substituents.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Various hydrazine derivatives.
Substitution Products: Substituted hydrazine compounds.
科学的研究の応用
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride involves its interaction with biological molecules:
Molecular Targets: DNA, proteins, and enzymes.
Pathways Involved: The compound can form covalent bonds with nucleophilic sites on DNA and proteins, leading to inhibition of cellular processes and potential cytotoxic effects.
類似化合物との比較
Similar Compounds
- [(2-Methoxynaphthalen-1-yl)ethynyl]phenylbenzenesulfonamide
- 5-amino-N ′-((2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide
- 2,4-diamino-N ′-((2-methoxy-naphthalene-1-yl)methylene) pyrimidine-5-carbohydrazide
Uniqueness
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is unique due to its specific structure, which combines a naphthalene ring with a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
分子式 |
C12H15ClN2O |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
(2-methoxynaphthalen-1-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13;/h2-7,14H,8,13H2,1H3;1H |
InChIキー |
GZUHFTJYBBHIEK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


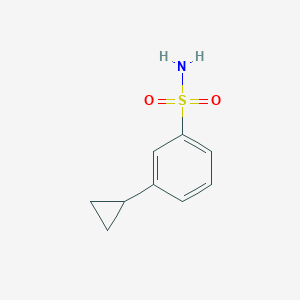
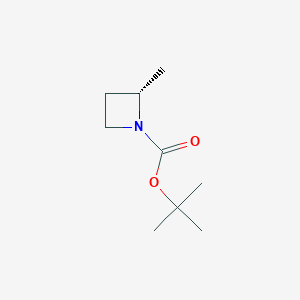
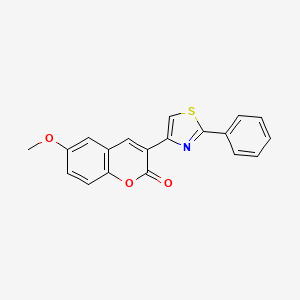

![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
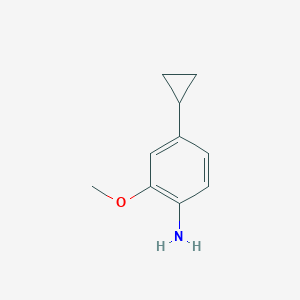
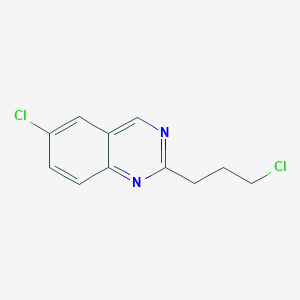
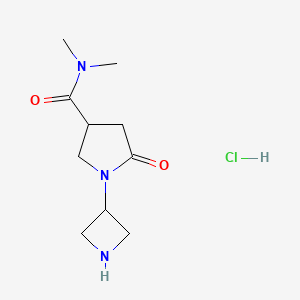
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
